

# Application Notes and Protocols: Quantifying Pkd1 and Pkd2 Derepression Following RGLS4326 Treatment

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## Compound of Interest

Compound Name: RGLS4326

Cat. No.: B15604184

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## Introduction

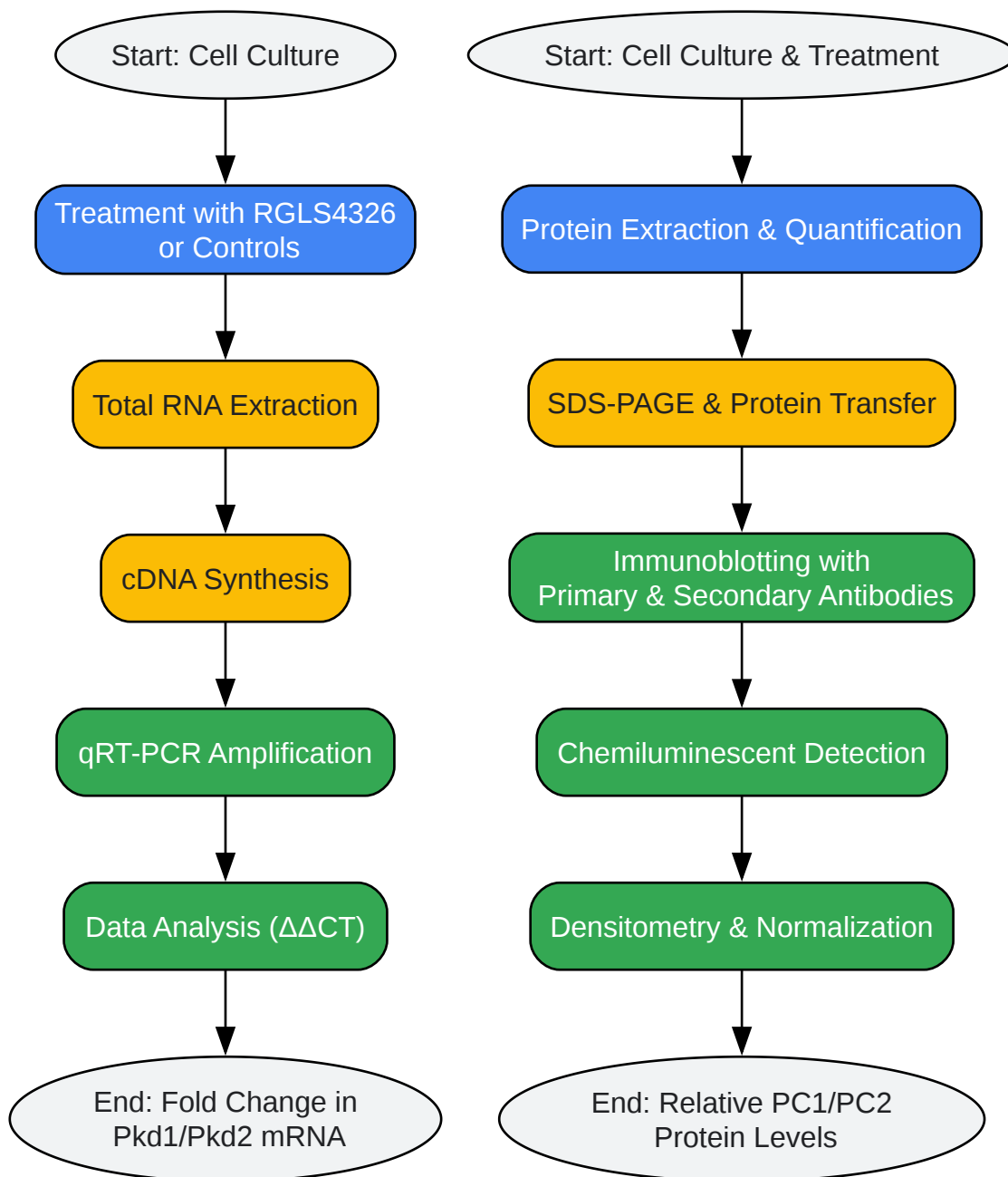
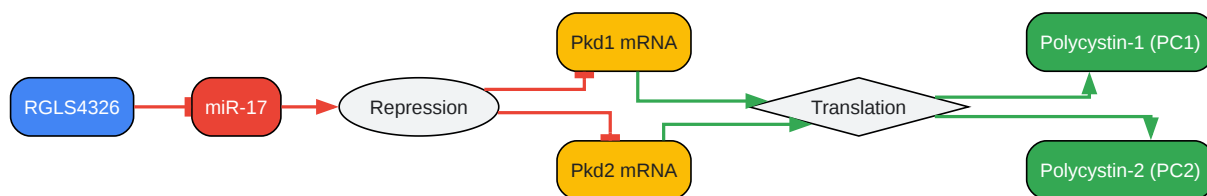
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent monogenic disorder characterized by the progressive development of renal cysts, often leading to end-stage renal disease.[1] The disease is primarily caused by mutations in the PKD1 or PKD2 genes, which encode for Polycystin-1 (PC1) and Polycystin-2 (PC2), respectively.[2] A key pathogenic mechanism in ADPKD involves the upregulation of the microRNA-17 (miR-17) family, which post-transcriptionally represses the expression of Pkd1 and Pkd2.[3][4]

**RGLS4326** is a first-in-class short oligonucleotide inhibitor of miR-17 designed to treat ADPKD.[5] By binding to and inhibiting miR-17, **RGLS4326** disrupts the repression of Pkd1 and Pkd2, leading to an increase in the levels of their corresponding proteins, PC1 and PC2.[6] This derepression of Pkd1 and Pkd2 is a critical biomarker for the therapeutic efficacy of **RGLS4326**. These application notes provide detailed protocols for quantifying the derepression of Pkd1 and Pkd2 at both the mRNA and protein levels following treatment with **RGLS4326**.

## Signaling Pathway and Mechanism of Action

**RGLS4326** acts by inhibiting the function of the miR-17 family of microRNAs. In the context of ADPKD, miR-17 binds to the 3' untranslated region (3'-UTR) of Pkd1 and Pkd2 messenger

RNA (mRNA), leading to their degradation and a subsequent reduction in the synthesis of PC1 and PC2 proteins.[4] **RGLS4326**, as an anti-miR oligonucleotide, prevents this interaction, thereby stabilizing Pkd1 and Pkd2 mRNA and promoting the translation of PC1 and PC2.[7]



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## References

- 1. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide RGLS4326 for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biospace.com [biospace.com]
- 3. pkdcure.org [pkdcure.org]
- 4. Modulation of Polycystic Kidney Disease by non-coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide RGLS4326 for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kidneynews.org [kidneynews.org]
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